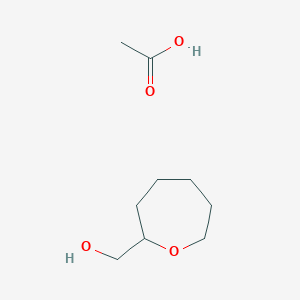![molecular formula C19H23NO3 B14640753 1-Methoxy-4-{2-nitro-1-[4-(propan-2-yl)phenyl]propyl}benzene CAS No. 53982-17-5](/img/structure/B14640753.png)
1-Methoxy-4-{2-nitro-1-[4-(propan-2-yl)phenyl]propyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-4-{2-nitro-1-[4-(propan-2-yl)phenyl]propyl}benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a methoxy group, a nitro group, and a propyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-4-{2-nitro-1-[4-(propan-2-yl)phenyl]propyl}benzene typically involves electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride to facilitate the substitution reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methoxy-4-{2-nitro-1-[4-(propan-2-yl)phenyl]propyl}benzene undergoes various types of chemical reactions, including:
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sulfuric acid, aluminum chloride.
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-Methoxy-4-{2-nitro-1-[4-(propan-2-yl)phenyl]propyl}benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-4-{2-nitro-1-[4-(propan-2-yl)phenyl]propyl}benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The methoxy and propyl groups can influence the compound’s binding affinity and specificity towards its targets .
Comparación Con Compuestos Similares
1-Methoxy-4-nitrobenzene: Similar structure but lacks the propyl group.
4-Methoxy-1-nitrobenzene: Another isomer with a different arrangement of substituents.
4-Nitroanisole: Contains a nitro group and a methoxy group but no propyl group.
Uniqueness: 1-Methoxy-4-{2-nitro-1-[4-(propan-2-yl)phenyl]propyl}benzene is unique due to the presence of the propyl group, which can significantly alter its chemical and biological properties compared to its similar compounds .
Propiedades
Número CAS |
53982-17-5 |
|---|---|
Fórmula molecular |
C19H23NO3 |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
1-[1-(4-methoxyphenyl)-2-nitropropyl]-4-propan-2-ylbenzene |
InChI |
InChI=1S/C19H23NO3/c1-13(2)15-5-7-16(8-6-15)19(14(3)20(21)22)17-9-11-18(23-4)12-10-17/h5-14,19H,1-4H3 |
Clave InChI |
OPYOXMVFVWUFOG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


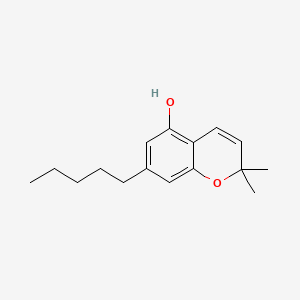
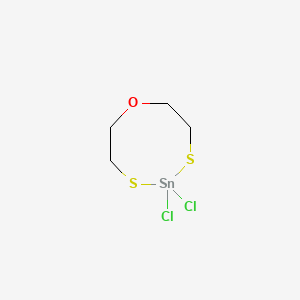
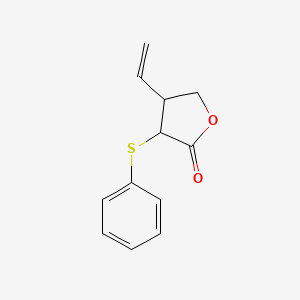
![2-[(1-Carboxybutyl)sulfanyl]benzoic acid](/img/structure/B14640697.png)
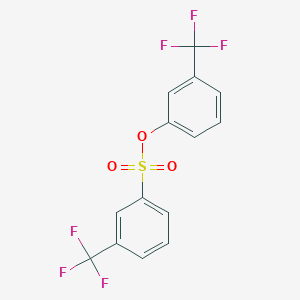
![4-Ethyl-2-methylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14640706.png)
![4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane](/img/structure/B14640712.png)
methanide](/img/structure/B14640717.png)
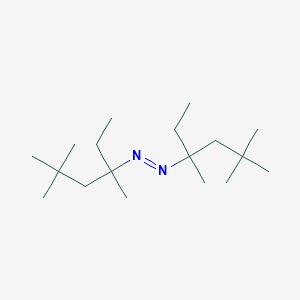


![4,4'-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14640733.png)
![(1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-1-ene](/img/structure/B14640751.png)
